N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide
Overview
Description
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide, also known as TFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFP is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying various biological processes. In
Mechanism of Action
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide is an allosteric modulator of the transient receptor potential vanilloid 1 (TRPV1) ion channel. N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide binds to a site on TRPV1 that is distinct from the capsaicin-binding site, resulting in a potentiation of TRPV1 activity. The exact mechanism by which N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide modulates TRPV1 activity is still under investigation.
Biochemical and Physiological Effects:
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has been shown to increase the sensitivity of TRPV1 to capsaicin and other agonists, resulting in enhanced calcium influx. N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has also been shown to potentiate the activity of other ion channels, including the acid-sensing ion channel (ASIC) and the voltage-gated sodium channel (Nav1.7). In addition, N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has been shown to inhibit the activity of the P2X7 receptor, a ligand-gated ion channel involved in immune responses.
Advantages and Limitations for Lab Experiments
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide is a useful tool for studying various biological processes, particularly those involving ion channels and calcium signaling. N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide is relatively easy to synthesize and can be used in a wide range of experimental systems, including cell culture, electrophysiology, and in vivo animal models. However, N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has some limitations, including its potential for off-target effects and its relatively short half-life.
Future Directions
There are many potential future directions for research involving N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide. One area of interest is the development of more potent and selective TRPV1 modulators based on the structure of N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide. Another area of interest is the investigation of the role of TRPV1 in pain and inflammation, and the potential therapeutic applications of TRPV1 modulators in these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide and its effects on other ion channels and signaling pathways.
Scientific Research Applications
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has been used in a wide range of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has also been used as a tool to study the role of calcium signaling in various biological processes.
properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]oxolane-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11-5-1-7-14(11)8-3-6-13-12(16)10-4-2-9-17-10/h10H,1-9H2,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOSWTFMSXVPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCCN2CCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24791070 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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